methyl 6-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
Methyl 6-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound featuring a 1,6-naphthyridine core fused with a dihydro-pyranone moiety and substituted with a 6-methoxybenzothiazole group. This structure combines aromatic and partially saturated systems, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
methyl 6-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-10-12(18(24)26-3)9-13-14(20-10)6-7-22(17(13)23)19-21-15-5-4-11(25-2)8-16(15)27-19/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMURGDXPCTKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=NC4=C(S3)C=C(C=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The target compound’s 1,6-naphthyridine core distinguishes it from simpler monocyclic analogs. Key structural comparisons include:
- Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ( ): Core: Tetrahydropyridine (monocyclic, non-aromatic) vs. 1,6-naphthyridine (bicyclic, aromatic). Substituents: Thiophene and tosyl groups in vs. methoxybenzothiazole in the target compound. Implications: The benzothiazole group in the target compound may enhance aromatic interactions compared to thiophene, while the naphthyridine core increases rigidity.
- 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate ( ): Core: Triazole vs. naphthyridine. Functional Groups: Carbothioate vs. carboxylate ester. Implications: The carboxylate ester in the target compound may improve hydrolytic stability compared to carbothioates.
6-Methyl-5-(2-methylthiazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ( ) :
- Core : Dihydropyridine vs. dihydronaphthyridine.
- Substituents : Methylthiazole vs. methoxybenzothiazole.
- Implications : The methoxy group in the target compound could increase electron-donating effects, altering reactivity.
Table 1: Structural Comparison
Spectroscopic and Analytical Data
Spectroscopic profiles of similar compounds highlight critical differences:
NMR Shifts :
- The target compound’s benzothiazole protons are expected to resonate upfield (δ ~6.50–7.56 ppm) compared to thiophene protons in (δ 6.50–7.56 ppm) due to electron-withdrawing sulfur .
- The naphthyridine core may deshield adjacent protons, as seen in tetrahydropyridine analogs (δ 2.50–4.50 ppm for saturated protons) .
IR Spectroscopy :
Table 2: Spectroscopic Properties
Crystallographic and Computational Analysis
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